2-(Chloromethyl)-7-methoxybenzo[d]oxazole
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Overview
Description
2-(Chloromethyl)-7-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-methoxybenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-7-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Typical conditions involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with substituted nucleophiles.
Oxidation Reactions: Products include oxides and other oxidized forms.
Reduction Reactions: Products include reduced derivatives with altered functional groups.
Scientific Research Applications
2-(Chloromethyl)-7-methoxybenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer activities and other therapeutic applications.
Industry: Utilized in the development of new materials and chemical entities.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antibacterial and antifungal activities.
2-Ethoxybenzo[d]oxazole: Exhibits similar biological activities with slight variations in potency.
2-Ethoxy-5-chlorobenzo[d]oxazole: Noted for its enhanced antifungal properties.
Uniqueness: 2-(Chloromethyl)-7-methoxybenzo[d]oxazole stands out due to its unique chloromethyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
1806304-38-0 |
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Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-(chloromethyl)-7-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNO2/c1-12-7-4-2-3-6-9(7)13-8(5-10)11-6/h2-4H,5H2,1H3 |
InChI Key |
UHWFMNOBDAZRRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N2)CCl |
Origin of Product |
United States |
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